molecular formula C12H16ClN5OS B12704798 [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride CAS No. 94023-04-8

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride

Cat. No.: B12704798
CAS No.: 94023-04-8
M. Wt: 313.81 g/mol
InChI Key: QFLWKLAYLMEBKH-UHFFFAOYSA-N
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Description

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride is a complex organic compound with a unique structure that includes a phenyl group, a thioxoimidazolidinone ring, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride typically involves multiple steps. One common method starts with the preparation of the thioxoimidazolidinone ring, followed by the introduction of the phenyl group and the guanidine moiety. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can act as an enzyme inhibitor or a ligand for studying protein interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine
  • [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine dihydrochloride
  • [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine sulfate

Uniqueness

Compared to similar compounds, [2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride has unique properties due to its specific molecular structure. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

94023-04-8

Molecular Formula

C12H16ClN5OS

Molecular Weight

313.81 g/mol

IUPAC Name

2-[2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)ethyl]guanidine;hydrochloride

InChI

InChI=1S/C12H15N5OS.ClH/c13-11(14)15-7-6-9-10(18)17(12(19)16-9)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,16,19)(H4,13,14,15);1H

InChI Key

QFLWKLAYLMEBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCN=C(N)N.Cl

Origin of Product

United States

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